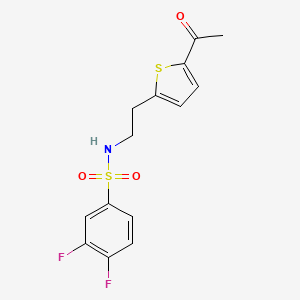![molecular formula C13H22BNO3 B2635871 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone CAS No. 2101498-92-2](/img/structure/B2635871.png)
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone is a useful research compound. Its molecular formula is C13H22BNO3 and its molecular weight is 251.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and DFT Analysis
Boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, have been synthesized and analyzed using various techniques. The structures were confirmed by FTIR, 1H, 13C NMR spectroscopy, and mass spectrometry, while the molecular structures were further validated and compared with X-ray diffraction values using density functional theory (DFT). The studies on molecular electrostatic potential and frontier molecular orbitals through DFT have unveiled some of the physicochemical properties of these compounds (Huang et al., 2021).
Bifunctional Building Blocks in Chemistry
Certain pyridinylboron derivatives have been identified as novel bifunctional building blocks for combinatorial chemistry. The structural analysis of these compounds, compared to their regioisomers, highlighted differences in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO2 group. Although these differences don't directly explain the variations in chemical reactivity, ab initio calculations of the HOMO and LUMO based on known crystal structures have shown different distributions corresponding to the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Characterization
The synthesis and characterization of specific compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been reported, where the structure was confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. The single crystal of the compound was determined by X-ray diffraction, and density functional theory (DFT) was used for calculating the molecular structure. The results were consistent with those obtained from X-ray diffraction, providing insights into the molecular construction and properties of such compounds (Liao et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h7H,6,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMRCTHRWVIJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
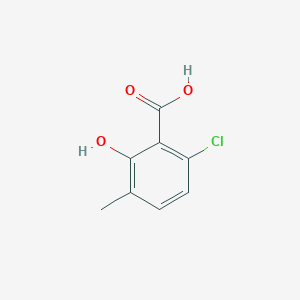
![[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol](/img/structure/B2635794.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2635795.png)
![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)
![5-{[(furan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635798.png)
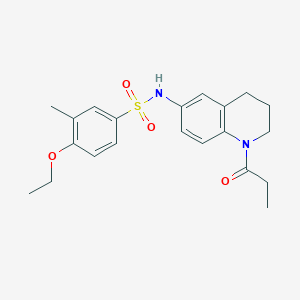
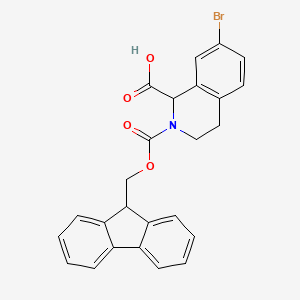
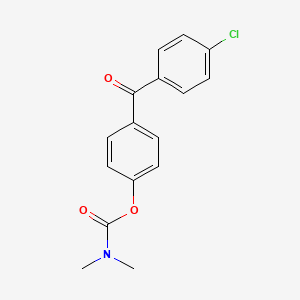
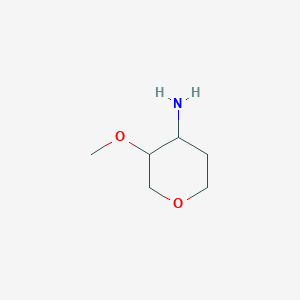

![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2635807.png)

